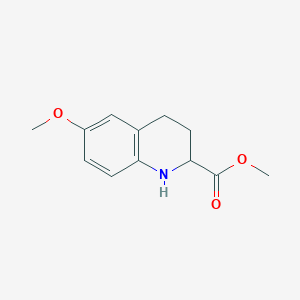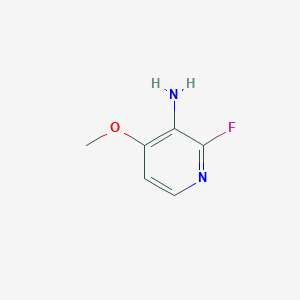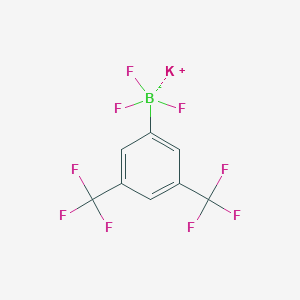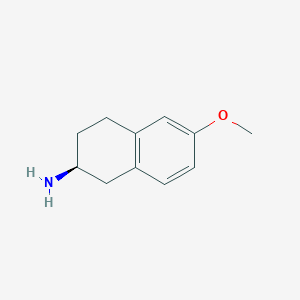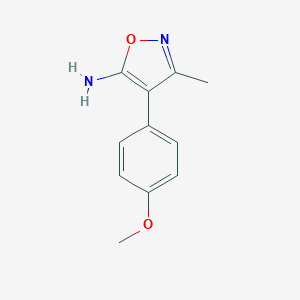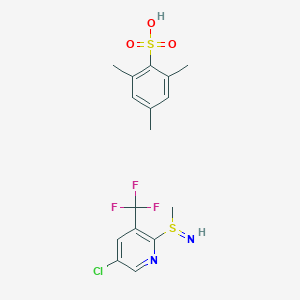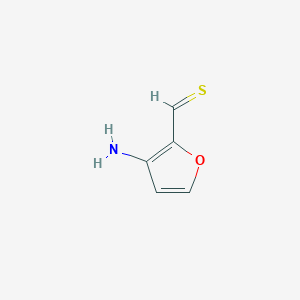
3-Aminofuran-2-carbothialdehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminofuran-2-carbothialdehyde is a chemical compound that is widely used in scientific research. It is a derivative of furan, a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. 3-Aminofuran-2-carbothialdehyde is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Aminofuran-2-carbothialdehyde is not fully understood. However, it is believed that the compound exerts its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Aminofuran-2-carbothialdehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antitumor and antiviral activities, as well as the ability to induce apoptosis in cancer cells. In addition, it has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. However, more research is needed to fully understand the biochemical and physiological effects of 3-Aminofuran-2-carbothialdehyde.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Aminofuran-2-carbothialdehyde in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, as well as a fluorescent probe for the detection of metal ions. In addition, it has antitumor and antiviral activities, making it a promising candidate for the development of new drugs. However, the compound also has some limitations. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, and more research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-Aminofuran-2-carbothialdehyde. One direction is to further investigate its antitumor and antiviral activities, with the aim of developing new drugs for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, with the aim of understanding how it exerts its biological effects. Finally, there is a need for more research on the toxicity of 3-Aminofuran-2-carbothialdehyde, with the aim of developing safer handling procedures for the compound.
Synthesemethoden
The synthesis of 3-Aminofuran-2-carbothialdehyde can be achieved by several methods. One of the most commonly used methods is the reaction of furan-2-carbaldehyde with thiosemicarbazide in the presence of sodium acetate. The reaction yields 3-Aminofuran-2-carbothialdehyde as a yellow crystalline solid with a melting point of 130-132°C.
Wissenschaftliche Forschungsanwendungen
3-Aminofuran-2-carbothialdehyde has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including heterocyclic compounds, peptides, and amino acids. It is also used as a fluorescent probe for the detection of metal ions, such as copper and iron. In addition, 3-Aminofuran-2-carbothialdehyde has been shown to have antitumor and antiviral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
183448-68-2 |
|---|---|
Molekularformel |
C5H5NOS |
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
3-aminofuran-2-carbothialdehyde |
InChI |
InChI=1S/C5H5NOS/c6-4-1-2-7-5(4)3-8/h1-3H,6H2 |
InChI-Schlüssel |
AHNBNOMTTSEFSI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1N)C=S |
Kanonische SMILES |
C1=COC(=C1N)C=S |
Synonyme |
2-Furancarbothioaldehyde,3-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



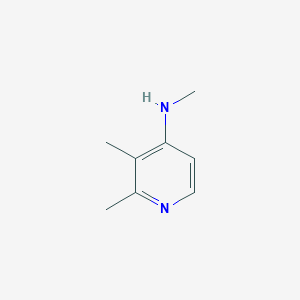
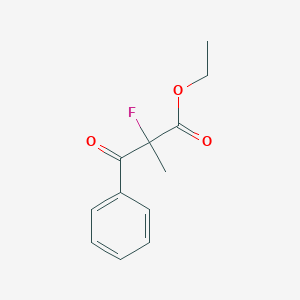


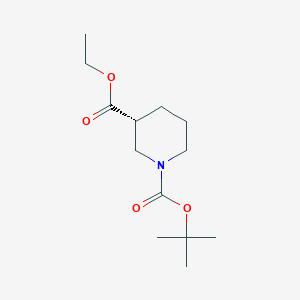
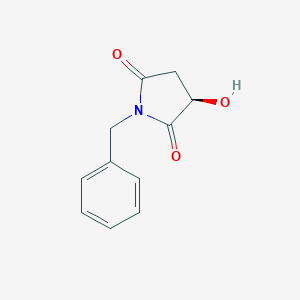
![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)
